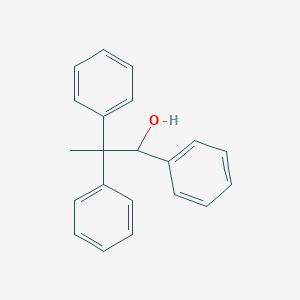![molecular formula C19H17N3 B14725946 4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline CAS No. 6301-80-0](/img/structure/B14725946.png)
4,4'-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline is an organic compound with the molecular formula C12H10N2 It is known for its unique structure, which includes two pyridine rings connected by an ethene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline typically involves the reaction of 4-chloromethylpyridine with potassium hydroxide in a water-ethanol solution. The reaction is exothermic and may require cooling with an ice bath. The resulting product is filtered, washed with hot water and ethanol, and recrystallized from acetonitrile to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of advanced materials and polymers
Mechanism of Action
The mechanism of action of 4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can influence biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-pyridyl)ethylene: Similar structure with two pyridine rings connected by an ethene bridge.
4,4’-Vinylenedipyridine: Another compound with a similar ethene bridge connecting pyridine rings
Uniqueness
4,4’-[2-(Pyridin-2-yl)ethene-1,1-diyl]dianiline is unique due to its specific substitution pattern and the presence of aniline groups
Properties
CAS No. |
6301-80-0 |
|---|---|
Molecular Formula |
C19H17N3 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-[1-(4-aminophenyl)-2-pyridin-2-ylethenyl]aniline |
InChI |
InChI=1S/C19H17N3/c20-16-8-4-14(5-9-16)19(13-18-3-1-2-12-22-18)15-6-10-17(21)11-7-15/h1-13H,20-21H2 |
InChI Key |
IGJFHAXVVIIJNG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


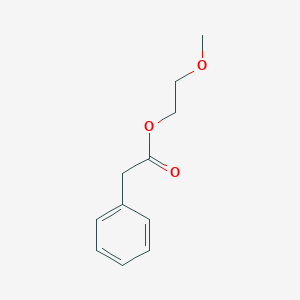
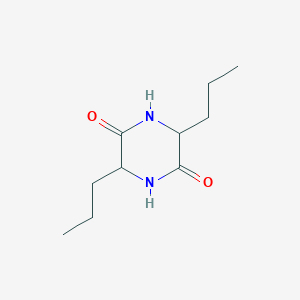
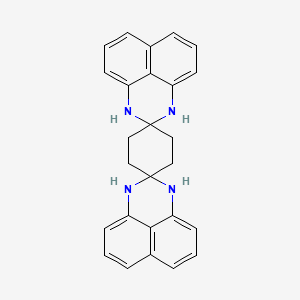
![2-[3-[(7-Chloroquinolin-4-yl)amino]propyl-ethylamino]ethanol](/img/structure/B14725893.png)
![2-Methyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14725897.png)
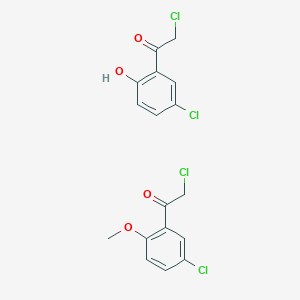

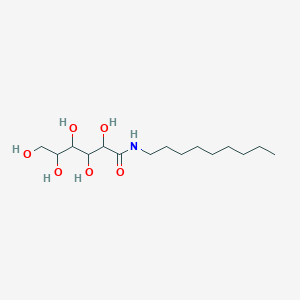
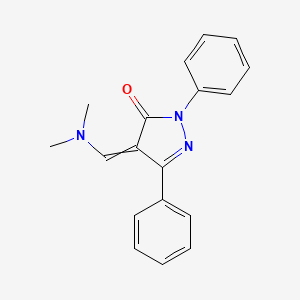
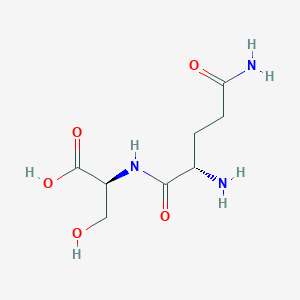
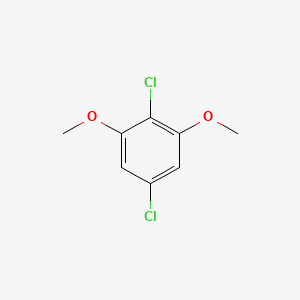
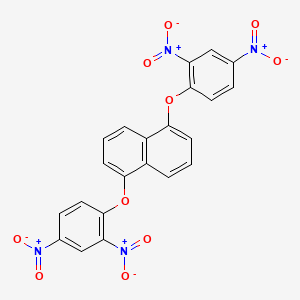
![10,13-Dimethyl-1,2,3,4,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B14725955.png)
